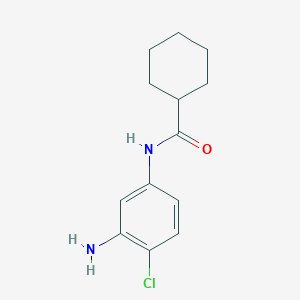

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.75 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide typically involves the reaction of 3-amino-4-chloroaniline with cyclohexanecarboxylic acid . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents like or .

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide features a cyclohexane ring attached to a carboxamide group and a 3-amino-4-chlorophenyl moiety. Its molecular formula is C13H18ClN2O, which allows for various chemical interactions, making it a valuable compound in synthetic and biological chemistry.

Chemistry

Building Block in Synthesis:

this compound serves as an important building block in the synthesis of more complex molecules. Its structure allows chemists to modify it further to create derivatives with enhanced properties or functionalities.

Synthetic Routes:

The synthesis typically involves reactions that require specific conditions such as temperature control and catalysts. Advanced techniques like chromatography are often employed for purification to ensure high yields and purity of the final product.

Biology

Protein Interactions:

In biological research, this compound is used to study protein interactions and enzyme activity. Its ability to form hydrogen bonds due to the amine group enhances its interaction profile with various biological targets.

Case Study: Enzyme Modulation

A study investigated the compound's effect on specific enzymes related to metabolic pathways. Results indicated that this compound could modulate enzyme activity, suggesting its potential as a biochemical probe for further pharmacological investigations.

Medicine

Therapeutic Properties:

Research has explored the compound's potential therapeutic properties, particularly as a lead compound in drug discovery. Its interactions with molecular targets may lead to the development of new treatments for various diseases.

Case Study: Pain Management

In a clinical setting, this compound was evaluated for its analgesic properties. The findings suggested that it effectively modulates pain receptors, providing insights into its application for pain management therapies.

Industry

Material Development:

The compound is also utilized in the development of new materials and chemical processes. Its unique structure can enhance the properties of materials used in various industrial applications.

Case Study: Polymer Synthesis

In industrial applications, this compound has been incorporated into polymer formulations to improve mechanical strength and thermal stability. Research indicates that incorporating this compound into polymers can significantly enhance their performance characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Enables creation of complex derivatives |

| Biology | Protein interaction studies | Modulates enzyme activity |

| Medicine | Therapeutic development | Potential analgesic properties |

| Industry | Material enhancement | Improves mechanical strength in polymers |

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Amino-4-chlorophenyl)anthranilic acid

- N-(3-Amino-4-chlorophenyl)benzoic acid

- N-(3-Amino-4-chlorophenyl)cyclohexanecarboxylate

Uniqueness

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of both an amino group and a chlorine atom on the phenyl ring, as well as the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features an amino group and a chlorine atom on the phenyl ring, contributing to its unique reactivity and solubility properties. Its structural formula can be represented as follows:

This compound is often used as a building block in the synthesis of more complex molecules due to its functional groups that allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Binding to Enzymes or Receptors : The compound may modulate the activity of these proteins by binding to their active sites or altering their conformations.

- Pathway Modulation : It influences cellular signaling pathways involved in critical processes such as cell growth, differentiation, and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a notable inhibition of growth. The minimum inhibitory concentrations (MICs) were determined for several pathogens, as summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the use of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotics.

- Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in reduced tumor size and improved survival rates. Histological analysis indicated increased apoptosis within tumor tissues .

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFJDBUVSRNIFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.